molecular formula C10H8N2O2 B1595068 4-Phenyl-1H-pyrazole-3-carboxylic acid CAS No. 7510-56-7

4-Phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1595068
CAS RN: 7510-56-7
M. Wt: 188.18 g/mol
InChI Key: LVFUUWLMDUOBLC-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazole-3-carboxylic acid belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1H-pyrazole-3-carboxylic acid involves a pyrazole bound to a phenyl group . In certain compounds, the superposition of both pyrazole rings with the formation of shortened contacts and H-bonded rings is observed .

Scientific Research Applications

Antibacterial Applications

Pyrazole derivatives have been noted for their antibacterial properties. While specific studies on “4-Phenyl-1H-pyrazole-3-carboxylic acid” are not detailed in the search results, it’s possible that this compound could be explored for its potential antibacterial effects, given the general activity of pyrazoles in this field .

Anti-inflammatory and Analgesic Uses

These compounds are also recognized for their anti-inflammatory and analgesic effects. Research could investigate “4-Phenyl-1H-pyrazole-3-carboxylic acid” as a new therapeutic agent for inflammation and pain relief .

Anticancer Activity

Some pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and affecting cell cycle phases . “4-Phenyl-1H-pyrazole-3-carboxylic acid” may serve as a lead compound for developing new anticancer drugs.

Anticonvulsant Properties

The anticonvulsant potential of pyrazoles is another area of interest. The compound could be synthesized and tested for efficacy in seizure disorders .

Anthelmintic Applications

Given that some pyrazoles exhibit anthelmintic activity, there’s potential for “4-Phenyl-1H-pyrazole-3-carboxylic acid” to be used in developing treatments against parasitic worms .

Antioxidant Effects

The antioxidant properties of pyrazole derivatives make them candidates for research into oxidative stress-related diseases. This specific compound could be analyzed for its ability to scavenge free radicals .

Herbicidal Potential

Pyrazoles have been used as herbicides, and “4-Phenyl-1H-pyrazole-3-carboxylic acid” might be developed into a novel herbicide with unique properties .

Estrogen Receptor Ligands

Some pyrazoles are investigated for their role as ligands for the estrogen receptor, which could have implications in hormone-related therapies .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic agents, such as the antipsychotic CDPPB, the anti-inflammatory celecoxib, and the antidepressant agent fezolamide . These suggest that 4-Phenyl-1H-pyrazole-3-carboxylic acid may interact with a variety of biological targets.

Mode of Action

Some pyrazole derivatives have been found to exhibit antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that 4-Phenyl-1H-pyrazole-3-carboxylic acid might interact with its targets, leading to changes that inhibit bacterial growth.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.

Result of Action

Given the antibacterial activity of some pyrazole derivatives , it is possible that this compound leads to the inhibition of bacterial growth.

Safety and Hazards

While specific safety and hazard information for 4-Phenyl-1H-pyrazole-3-carboxylic acid is not available in the retrieved sources, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for 4-Phenyl-1H-pyrazole-3-carboxylic acid could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

4-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFUUWLMDUOBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324097
Record name 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1H-pyrazole-3-carboxylic acid

CAS RN

7510-56-7
Record name 7510-56-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405733
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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